molecular formula C17H26N8O5 B014875 Blasticidin S CAS No. 2079-00-7

Blasticidin S

Cat. No. B014875
CAS RN: 2079-00-7
M. Wt: 422.4 g/mol
InChI Key: CXNPLSGKWMLZPZ-GIFSMMMISA-N
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Description

Blasticidin S is a selection antibiotic for mammalian and bacterial cells. It is sterile, cell culture tested, and available as a solution or powder .


Synthesis Analysis

Blasticidin S is a potent antifungal and cytotoxic peptidyl nucleoside antibiotic from Streptomyces griseochromogenes. The mixed biosynthesis of the compound is evident from the three distinct structural components: a cytosine base, an amino deoxyglucuronic acid, and N-methyl beta-arginine .


Molecular Structure Analysis

The molecular formula of Blasticidin S is C17H26N8O5. It is a natural product found in Streptomyces arginensis, Streptomyces, and other organisms with data available . The crystal structures of Blasticidin S Deaminase (BSD) were determined in six states (i.e. native, substrate-bound, product-bound, cacodylate-bound, substrate-bound E56Q mutant, and R90K mutant) .


Chemical Reactions Analysis

Blasticidin S is a potent antifungal and cytotoxic peptidyl nucleoside antibiotic from Streptomyces griseochromogenes. The mixed biosynthesis of the compound is evident from the three distinct structural components: a cytosine base, an amino deoxyglucuronic acid, and N-methyl beta-arginine .


Physical And Chemical Properties Analysis

Blasticidin S has a molecular weight of 422.4 g/mol. It is a conjugate base of a blasticidin S (1+). It is a natural product found in Streptomyces arginensis, Streptomyces, and other organisms with data available .

Safety And Hazards

Blasticidin S is considered hazardous. It is fatal if swallowed and harmful in contact with skin. It should not be released into the environment .

Future Directions

Recent advances in genome sequencing technology have rapidly clarified the biosynthesis of nucleoside antibiotics like Blasticidin S. These developments have made it possible to discover new nucleoside antibiotics by genome mining methods .

properties

IUPAC Name

(2S,3S,6R)-3-[[(3S)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid
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InChI

InChI=1S/C17H26N8O5/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29)/t9-,10-,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CXNPLSGKWMLZPZ-ZNIXKSQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N
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Isomeric SMILES

CN(CC[C@@H](CC(=O)N[C@H]1C=C[C@@H](O[C@@H]1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N
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Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N8O5
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DSSTOX Substance ID

DTXSID0058015
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Molecular Weight

422.4 g/mol
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Physical Description

Colorless solid; Soluble in water; Technical product is light brown solid; [HSDB], COLOURLESS CRYSTALS.
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Solubility

In acetic acid >30 g/l (20 °C). Practically insoluble in acetone, benzene, carbon tetrachloride, chloroform, cyclohexane, dioxane, ethanol, diethyl ether, ethyl acetate, methanol, pyridine, xylene., In water, >30 g/l @ 20 °C, Solubility in water, g/100ml at 20 °C: >3 (moderate)
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Vapor Pressure

Vapor pressure, Pa at 25 °C: (negligible)
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Mechanism of Action

Protein synthesis inhibitor., Blasticidin-S is a peptidyl nucleoside antibiotic isolated from the culture broth of Streptomyces griseochromogenes. It specifically inhibits protein synthesis in both prokaryotes and eukaryotes through inhibition of peptide bound formation in the ribosomal machinery.
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Product Name

Blasticidin S

Color/Form

Colorless crystals

CAS RN

2079-00-7
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Record name β-D-erythro-Hex-2-enopyranuronic acid, 4-[[3-amino-5-[(aminoiminomethyl)methylamino]-1-oxopentyl]amino]-1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,2,3,4-tetradeoxy-, (S)
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Melting Point

235-236 °C (decomp.), Melting point of the technical grade material is 235 to 236 °C, Crystals; mp: 224-225 °C (dec) /Hydrochloride/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,700
Citations
Y Ichikawa, K Hirata, M Ohbayashi… - Chemistry–A European …, 2004 - Wiley Online Library
… Yamaguchi found two blasticidin S resistance genes which code blasticidin S deaminase: … cells that express the blasticidin S resistance gene. The renaissance of blasticidin S is now …
T Misato - Antibiotics: Volume I Mechanism of Action, 1967 - Springer
… Blasticidin S inhibits various species among the bacteria and fungi at concentrations between 5 and 100 μg per ml. These sensitive species include both some Gram-positive and Gram-…
M Izumi, H Miyazawa, T Kamakura, I Yamaguchi… - Experimental cell …, 1991 - Elsevier
… clones had no blasticidin S deaminase activity, whereas blasticidin S-resistant clones had blasticidin S deaminase activity. The activities of crude extracts of blasticidin S-resistant …
S Takeuchi, K Hirayama, K Ueda, H Sakai… - The Journal of …, 1958 - jstage.jst.go.jp
… blasticidin S by the present authors. The production, isolation, and properties of blasticidin S … The production of blasticidin S was studied in Jf shaking culture at 27C. The basal medium …
Number of citations: 310 www.jstage.jst.go.jp
E Svidritskiy, C Ling, DN Ermolenko… - Proceedings of the …, 2013 - National Acad Sciences
The antibiotic blasticidin S (BlaS) is a potent inhibitor of protein synthesis in bacteria and eukaryotes. We have determined a 3.4-Å crystal structure of BlaS bound to a 70S⋅tRNA …
Number of citations: 107 www.pnas.org
MC Cone, X Yin, LL Grochowski, MR Parker… - …, 2003 - Wiley Online Library
… Biochemical studies on blasticidin S have included … the blasticidin S gene cluster from Streptomyces griseochromogenes and expressed the pathway in S. lividans.18 Blasticidin S1 (1) …
H Yamaguchi, N TANAKA - The Journal of Biochemistry, 1966 - jstage.jst.go.jp
… of blasticidin S are … blasticidin S pro nouncedly affects the puromycin-dependent release of polyphenylalanine from precharged ribosomes suggest that the site of action of blasticidin S …
Number of citations: 84 www.jstage.jst.go.jp
CC Lee, E Freinkman, DM Sabatini… - Journal of Biological …, 2014 - ASBMB
… Here we show that LRRC8D is required for the import of the antibiotic blasticidin S (BlaS) by mammalian cells and is the first protein implicated in this process, supporting a role for …
Number of citations: 81 www.jbc.org
H Yonehara, S Takeuchi, N Ōtake, T Endō… - The Journal of …, 1963 - jstage.jst.go.jp
… acid and alkaline degradation products of blasticidin S are presented. Blasticidin S is a water-… for blasticidin S proposed in the previous paper1l should be corrected to C18Hu-250 5N8 • …
Number of citations: 41 www.jstage.jst.go.jp
M SUGIYAMA, A TAKEDA, SY PAIK, O NIMI… - The Journal of …, 1986 - jstage.jst.go.jp
… Protection of polyphenylalanine synthesis against blasticidin S inhibition. Four µl of a 500 ug/ml blasticidin S hydrochloride solution was incubated for 1 hour at 28C with the S-150 …
Number of citations: 29 www.jstage.jst.go.jp

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